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molecular formula C10H12Cl4N2 B3380372 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride CAS No. 1909316-37-5

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride

Cat. No. B3380372
M. Wt: 302 g/mol
InChI Key: FJSKYJJZTOOYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04139621

Procedure details

1-(3,4,5-Trichlorophenyl)-4-ethoxycarbonylpiperazine (12.3g) was refluxed with 48% hydrobromic acid (100 ml) overnight. The reaction was cooled, water added followed by aqueous sodium hydroxide solution (600 ml; 10%). The product was extracted into ether (3 × 100 ml), the ether extracts combined, washed with water (3 × 100 ml) till neutral, dried (anh. Na2SO4) and evaporated giving a brown oil which soon solidified (10.14g). The free base was converted to the hydrochloride (9.42g) by dissolving in dry ethanol and adding ethereal HCl till the hydrochloride precipitated out.
Name
1-(3,4,5-Trichlorophenyl)-4-ethoxycarbonylpiperazine
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
9.42 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:10]2[CH2:15][CH2:14][N:13](C(OCC)=O)[CH2:12][CH2:11]2)[CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8].Br.[OH-].[Na+].Cl>C(O)C.O>[ClH:1].[Cl:9][C:6]1[CH:5]=[C:4]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[CH:3]=[C:2]([Cl:1])[C:7]=1[Cl:8] |f:2.3,7.8|

Inputs

Step One
Name
1-(3,4,5-Trichlorophenyl)-4-ethoxycarbonylpiperazine
Quantity
12.3 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1Cl)Cl)N1CCN(CC1)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9.42 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (3 × 100 ml)
WASH
Type
WASH
Details
washed with water (3 × 100 ml) till neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anh. Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
giving a brown oil which
CUSTOM
Type
CUSTOM
Details
precipitated out

Outcomes

Product
Name
Type
Smiles
Cl.ClC=1C=C(C=C(C1Cl)Cl)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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